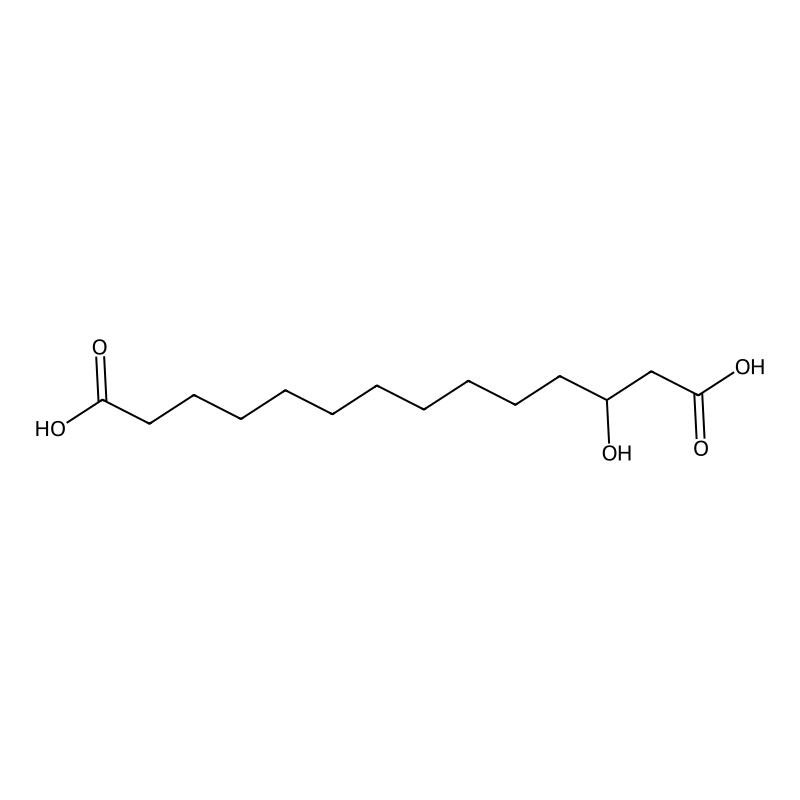3-Hydroxytetradecanedioic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Hydroxytetradecanedioic acid is a long-chain hydroxy fatty acid with the molecular formula C₁₄H₂₆O₅. It features two carboxylic acid groups and a hydroxyl group located at the third carbon of the tetradecanoic acid chain. This compound is categorized as a dicarboxylic acid and is known for its role in various biochemical processes, particularly in fatty acid metabolism. It has been identified in biological fluids, such as urine, where elevated levels may indicate metabolic disorders like 3-hydroxydicarboxylic aciduria .
Occurrence
3-HTDA has been identified as a metabolite in Bos taurus (cattle) PubChem. This suggests a potential role in bovine metabolism, but further research is needed to understand its specific function.Biomarker Potential
The presence of 3-HTDA in urine has been reported Human Metabolome Database: . This raises the possibility that it could be used as a biomarker for certain physiological conditions. However, more studies are required to validate this potential application.
- Esterification: Reaction with alcohols to form esters.
- Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
- Reduction: The reverse process can also occur, converting carbonyls back to hydroxyls.
These reactions are significant in metabolic pathways where the compound may act as an intermediate or product .
This compound has demonstrated various biological activities, primarily related to its role in metabolism. Elevated levels of 3-hydroxytetradecanedioic acid have been associated with specific metabolic disorders, including:
- Fatty Acid Metabolism: It plays a role in the oxidation of fatty acids and may be involved in energy production.
- Metabolic Disorders: High concentrations have been observed in patients with conditions like 3-hydroxydicarboxylic aciduria, which can arise from deficiencies in metabolic pathways involving CoA (coenzyme A) during stress conditions such as prolonged fasting or infections .
The synthesis of 3-hydroxytetradecanedioic acid can be achieved through several methods:
- Chemical Synthesis:
- Biotechnological Methods:
- Microbial fermentation processes utilizing specific strains capable of producing hydroxy fatty acids can yield this compound.
These methods highlight the versatility and potential for both chemical and biological synthesis routes.
3-Hydroxytetradecanedioic acid finds applications across various fields:
- Pharmaceuticals: As a biochemical marker for certain metabolic disorders.
- Food Industry: Used as a flavoring agent or preservative due to its fatty acid properties.
- Cosmetics: Incorporated into formulations for skin benefits attributed to its moisturizing properties.
Its unique structure allows it to serve functional roles in these applications .
Studies on interaction profiles indicate that 3-hydroxytetradecanedioic acid may interact with various enzymes involved in lipid metabolism. These interactions can influence metabolic pathways and are critical for understanding its role in health and disease. Specific studies have shown that this compound can affect the activity of enzymes responsible for fatty acid oxidation, highlighting its importance in metabolic regulation .
Several compounds share structural and functional similarities with 3-hydroxytetradecanedioic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Hydroxydecanoic Acid | C₁₀H₂₀O₃ | Shorter carbon chain; involved in medium-chain fatty acid metabolism. |
| 3-Hydroxypentadecanoic Acid | C₁₅H₂₈O₃ | Longer carbon chain; potential applications in biofuels. |
| 3-Hydroxyhexadecanoic Acid | C₁₆H₃₂O₃ | Higher melting point; used in cosmetic formulations for skin hydration. |
| 3-Hydroxybutanoic Acid | C₄H₈O₃ | Short-chain fatty acid; important in energy metabolism and ketogenesis. |
Each of these compounds exhibits distinct properties and applications while sharing the common feature of being hydroxy fatty acids, which underscores the unique position of 3-hydroxytetradecanedioic acid within this group .








